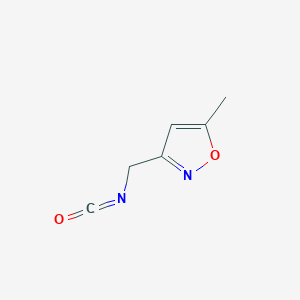
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
Overview
Description
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This compound is characterized by the presence of a benzyl group attached to the quinoline ring and a carbaldehyde group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Skraup synthesis, which uses aniline derivatives as starting materials. The reaction typically involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more advanced techniques to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, green chemistry principles can be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Reduction: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-ol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Quinoline derivatives are known for their pharmacological activities, and this compound has been investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is similar to other quinoline derivatives, such as quinoline itself, 4-hydroxyquinoline, and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. its unique structural features, such as the presence of the benzyl group and the carbaldehyde group, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
Quinoline
4-Hydroxyquinoline
2-oxo-1,2-dihydroquinoline-3-carbaldehyde
2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Properties
IUPAC Name |
1-benzyl-2-oxoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-12-14-10-17(20)18(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZKCNGRVYNRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)




![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)

![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)



